molecular formula C13H14O B14697023 (1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one CAS No. 24432-28-8

(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one

Cat. No.: B14697023
CAS No.: 24432-28-8
M. Wt: 186.25 g/mol
InChI Key: NTASQMWLMVNJSS-ZDUSSCGKSA-N
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Description

(1R)-1-Methyl-2,3-dihydro[1,1’-biphenyl]-4(1H)-one is an organic compound with a unique structure that includes a biphenyl core and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Methyl-2,3-dihydro[1,1’-biphenyl]-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a biphenyl derivative and a methylating agent in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Methyl-2,3-dihydro[1,1’-biphenyl]-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols or other reduced products.

    Substitution: The biphenyl core can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted biphenyl derivatives.

Scientific Research Applications

(1R)-1-Methyl-2,3-dihydro[1,1’-biphenyl]-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-Methyl-2,3-dihydro[1,1’-biphenyl]-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Methyl-2,3-dihydro[1,1’-biphenyl]-4(1H)-one: can be compared to other biphenyl derivatives and ketones, such as:

Uniqueness

The uniqueness of (1R)-1-Methyl-2,3-dihydro[1,1’-biphenyl]-4(1H)-one lies in its specific structure, which combines the biphenyl core with a ketone functional group. This combination imparts unique chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

24432-28-8

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

(4R)-4-methyl-4-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C13H14O/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3/t13-/m0/s1

InChI Key

NTASQMWLMVNJSS-ZDUSSCGKSA-N

Isomeric SMILES

C[C@]1(CCC(=O)C=C1)C2=CC=CC=C2

Canonical SMILES

CC1(CCC(=O)C=C1)C2=CC=CC=C2

Origin of Product

United States

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